Durlobactam

Description

Properties

IUPAC Name |

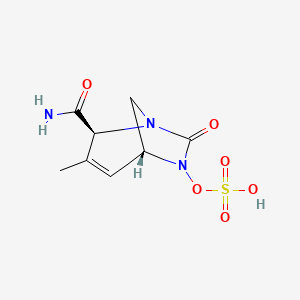

[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISPBXFUKNXOQY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467829-71-5 | |

| Record name | Durlobactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durlobactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DURLOBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Durlobactam: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durlobactam is a novel, broad-spectrum β-lactamase inhibitor of the diazabicyclooctane (DBO) class, developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, its kinetic properties, and the mechanisms of resistance observed. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of its mechanism and associated experimental workflows.

Introduction

The rise of antibiotic resistance poses a significant threat to global health. Acinetobacter baumannii has emerged as a critical pathogen, frequently exhibiting resistance to multiple classes of antibiotics, including carbapenems.[4] A primary mechanism of resistance in A. baumannii is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound, in combination with a β-lactam antibiotic such as sulbactam, offers a promising therapeutic strategy to overcome this resistance.[2][5] This guide delves into the core scientific principles underlying this compound's efficacy.

Mechanism of Action

This compound is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases.[1][3] Unlike some β-lactamase inhibitors, this compound itself is not a β-lactam; it belongs to the diazabicyclooctane (DBO) class of inhibitors.[6] Its mechanism of action is a reversible, covalent inhibition of the target β-lactamase enzymes.[1][6]

The process involves the following key steps:

-

Binding: this compound binds to the active site of the serine β-lactamase.

-

Carbamoylation: The active site serine residue of the enzyme attacks the carbonyl group of this compound's cyclic urea. This results in the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1] This carbamoylation effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

-

Reversibility: The covalent bond formed between this compound and the enzyme is reversible. The sulfated amine can recyclize onto the carbamate, leading to the dissociation of the intact inhibitor from the enzyme.[1] This allows this compound to potentially inhibit multiple enzyme molecules.

A key feature of this compound is its potent activity against class D carbapenemases, such as the OXA family of enzymes, which are highly prevalent in carbapenem-resistant A. baumannii.[1][6] this compound does not inhibit class B metallo-β-lactamases.[1][6]

In addition to its β-lactamase inhibition, this compound also exhibits some intrinsic antibacterial activity by inhibiting Penicillin-Binding Protein 2 (PBP2) in A. baumannii.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified against a range of serine β-lactamases. The key kinetic parameters are the second-order rate constant for inactivation (kinact/Ki) and the dissociation rate constant (koff).

| β-Lactamase | Ambler Class | Organism of Origin | kinact/Ki (M-1s-1) | koff (s-1) |

| TEM-1 | A | Escherichia coli | 1.4 ± 0.6 x 107 | 1.4 ± 0.2 x 10-3 |

| KPC-2 | A | Klebsiella pneumoniae | 1.1 ± 0.1 x 106 | 1.3 ± 0.1 x 10-4 |

| CTX-M-15 | A | Escherichia coli | 2.5 ± 0.3 x 107 | 2.0 ± 0.1 x 10-4 |

| AmpC | C | Pseudomonas aeruginosa | 1.8 ± 0.2 x 106 | 1.1 ± 0.1 x 10-4 |

| P99 | C | Enterobacter cloacae | 7.9 ± 0.7 x 106 | 1.8 ± 0.1 x 10-5 |

| OXA-10 | D | Pseudomonas aeruginosa | 2.3 ± 0.2 x 105 | 1.4 ± 0.1 x 10-5 |

| OXA-23 | D | Acinetobacter baumannii | 1.6 ± 0.2 x 105 | 1.2 ± 0.1 x 10-5 |

| OXA-24/40 | D | Acinetobacter baumannii | 2.0 ± 0.3 x 105 | 1.5 ± 0.2 x 10-5 |

| OXA-48 | D | Klebsiella pneumoniae | 1.5 ± 0.2 x 106 | 1.7 ± 0.1 x 10-5 |

| OXA-58 | D | Acinetobacter baumannii | 1.9 ± 0.2 x 105 | 1.3 ± 0.1 x 10-5 |

Data compiled from multiple sources.[1][7]

Mechanisms of Resistance

While this compound is effective against a broad range of serine β-lactamases, several mechanisms of resistance to the sulbactam-durlobactam combination have been identified:

-

Metallo-β-Lactamases (MBLs): this compound is not active against Ambler class B MBLs, which utilize zinc ions for catalysis.[1][6] The presence of MBLs, such as NDM-type enzymes, can confer resistance.[8]

-

Mutations in Penicillin-Binding Proteins (PBPs): Mutations in PBP3, the primary target of sulbactam in A. baumannii, can lead to reduced binding affinity and decreased susceptibility.[6][9]

-

Efflux Pumps: Overexpression of efflux pumps, such as the AdeIJK system in A. baumannii, may contribute to reduced intracellular concentrations of this compound.[9][10]

-

Alterations in β-Lactamase Expression: Increased expression of certain β-lactamases, such as TEM-1 and ADC-30, has been linked to resistance.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

This compound and sulbactam stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare serial twofold dilutions of sulbactam in CAMHB in the microtiter plate, typically ranging from 128 to 0.25 µg/mL.

-

Add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the sulbactam dilutions.

-

-

Prepare Bacterial Inoculum:

-

Grow the bacterial strain to be tested on an appropriate agar plate overnight.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of sulbactam, in the presence of a fixed concentration of this compound, that completely inhibits visible bacterial growth.

-

β-Lactamase Inhibition Kinetics (Determination of kinact/Ki)

This protocol outlines a general method for determining the second-order rate constant for β-lactamase inhibition.

Materials:

-

Purified β-lactamase enzyme

-

This compound stock solution

-

Chromogenic β-lactamase substrate (e.g., nitrocefin)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the purified β-lactamase to a working concentration in the reaction buffer.

-

Prepare a range of this compound concentrations in the reaction buffer.

-

-

Kinetic Measurement:

-

In a cuvette or microplate well, combine the reaction buffer, β-lactamase enzyme, and a specific concentration of this compound.

-

Initiate the reaction by adding a saturating concentration of the chromogenic substrate (e.g., nitrocefin).

-

Immediately monitor the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

-

-

Data Analysis:

-

Determine the initial velocity (vi) of the reaction for each this compound concentration from the linear portion of the progress curve.

-

Plot the observed rate of inactivation (kobs) versus the inhibitor concentration. The kobs can be determined by fitting the progress curves to a first-order decay equation.

-

The second-order rate constant (kinact/Ki) is determined from the slope of the linear portion of the plot of kobs versus inhibitor concentration at low inhibitor concentrations.

-

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound stock solution

-

Fluorescently labeled β-lactam (e.g., Bocillin FL)

-

SDS-PAGE reagents and equipment

-

Fluorescence imager

Procedure:

-

Membrane Preparation:

-

Grow the bacterial strain of interest and harvest the cells.

-

Lyse the cells and isolate the membrane fraction by ultracentrifugation.

-

-

Competitive Binding:

-

Incubate the membrane preparations with increasing concentrations of this compound for a defined period to allow for binding to PBPs.

-

Add a fixed, saturating concentration of the fluorescently labeled β-lactam to the reaction mixtures. This will label any PBPs not already bound by this compound.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the binding of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe.

-

Conclusion

This compound is a potent diazabicyclooctane β-lactamase inhibitor with a well-defined mechanism of action. Its broad-spectrum activity against key serine β-lactamases, particularly the class D carbapenemases prevalent in Acinetobacter baumannii, makes it a valuable agent in combating antibiotic resistance. Understanding its kinetic properties, mechanisms of action, and potential for resistance is crucial for its effective clinical use and for the development of future generations of β-lactamase inhibitors. This guide provides a foundational resource for researchers and drug development professionals working to address the challenge of multidrug-resistant bacterial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Durlobactam: A Technical Deep Dive into its Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam (formerly ETX2514) is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB).[1][2][3] In May 2023, the combination product Xacduro® (sulbactam-durlobactam) received FDA approval for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex.[4][[“]][6][7][8] This document provides an in-depth technical guide on the discovery, mechanism of action, and medicinal chemistry of this compound.

Discovery and Medicinal Chemistry

The discovery of this compound was a result of a rational, structure-based drug design approach aimed at creating a β-lactamase inhibitor with an expanded spectrum of activity, particularly against Ambler Class D β-lactamases (oxacillinases, OXAs), which are a common cause of carbapenem resistance in Acinetobacter baumannii.[9][10][11][12] The development program sought to enhance chemical reactivity and enzyme binding while ensuring good penetration into Gram-negative bacteria and suitable physicochemical properties for intravenous administration.[9][10]

The core of this compound's structure is a diazabicyclooctane (DBO) scaffold, similar to other next-generation β-lactamase inhibitors like avibactam.[3][9][10] However, key structural modifications distinguish this compound and confer its broad-spectrum activity. The chemical name for this compound is [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate.[13]

A significant breakthrough in the medicinal chemistry of this compound was the expansion of its inhibitory profile to include Class D β-lactamases, a feature lacking in many other DBO inhibitors.[11] This was achieved through modifications that optimized the molecule's size and polarity, which also improved its ability to permeate the bacterial cell.[11]

Mechanism of Action

This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[14][15][16][17][18][19] It functions through a reversible covalent mechanism.[14][18][20][21] The inhibitor carbamoylates the active site serine residue of the β-lactamase, forming a stable but reversible covalent bond.[14][18] This prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[18]

A key feature of this compound's mechanism is its ability to "recycle" or dissociate intact from the enzyme, allowing it to inhibit multiple β-lactamase molecules.[14][20] This is in contrast to some other inhibitors that are hydrolyzed in the process.

When combined with sulbactam, this compound protects sulbactam from degradation by a wide range of β-lactamases produced by A. baumannii.[12] Sulbactam itself is a weak β-lactamase inhibitor but possesses intrinsic antibacterial activity against Acinetobacter species by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[9] The combination of this compound and sulbactam therefore presents a dual mechanism of action: this compound's inhibition of β-lactamases restores and protects sulbactam's direct antibacterial activity against the bacterial cell wall synthesis machinery.

In Vitro Activity

The combination of sulbactam-durlobactam has demonstrated potent in vitro activity against a large number of clinical isolates of A. baumannii, including carbapenem-resistant and multidrug-resistant strains.

| Organism/Strain Set | Sulbactam MIC (µg/mL) | Sulbactam-Durlobactam MIC (µg/mL) | Reference |

| A. baumannii clinical isolates | MIC90: 64 | MIC90: 4 | [15] |

| Carbapenem-resistant A. baumannii | - | MIC90: 4 | [15] |

| XDR A. baumannii | - | MIC90: 4 | [15] |

| Global A. baumannii isolates (n=1704) | MIC90: 64 | MIC90: 2 |

In Vivo Efficacy

The efficacy of sulbactam-durlobactam has been demonstrated in various preclinical animal models of infection.

| Animal Model | Infection Type | Key Findings | Reference |

| Murine Thigh Infection | Neutropenic | Dose-dependent reduction in A. baumannii counts. Bactericidal activity achieved when sulbactam concentrations exceeded the combination MIC. | [14] |

| Murine Lung Infection | Neutropenic | Dose-dependent reduction in A. baumannii counts. | [14] |

| Murine Thigh Infection | Neutropenic, various CRAB strains | Robust bactericidal activity. A 1-log10 CFU reduction was achieved when sulbactam fT>MIC was >50% and this compound fAUC/MIC was ~10. | [10] |

| Murine Lung Infection | Neutropenic, various CRAB strains | Robust bactericidal activity. A 1-log10 CFU reduction was achieved when sulbactam fT>MIC was >50% and this compound fAUC/MIC was ~10. | [10] |

Pharmacokinetics

Pharmacokinetic studies in healthy adult subjects have characterized the profile of this compound.

| Parameter | Value | Conditions | Reference |

| Half-life (t1/2) | ~2 hours | Single and multiple doses | |

| Excretion | Primarily renal | - | |

| Dose Proportionality | Linear | Doses from 0.25 to 8 g | |

| Protein Binding | 10% | - | [16] |

| ELF Penetration Ratio | 41.3% | - | [16] |

Clinical Trials

The efficacy and safety of sulbactam-durlobactam were established in the pivotal Phase 3 ATTACK clinical trial.

| Trial | Patient Population | Comparator | Primary Endpoint | Key Outcome | Reference |

| ATTACK (Phase 3) | Adults with HABP/VABP caused by carbapenem-resistant A. baumannii | Colistin | 28-day all-cause mortality | Non-inferior to colistin. Lower incidence of nephrotoxicity with sulbactam-durlobactam. | [7] |

Experimental Protocols

MIC Determination (Broth Microdilution)

The minimum inhibitory concentration (MIC) of sulbactam-durlobactam is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[14]

-

Media and Reagents : Cation-adjusted Mueller-Hinton broth (CAMHB) is used.[9] Sulbactam is prepared in serial twofold dilutions, and this compound is added at a fixed concentration of 4 µg/mL.[14][15]

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Plate Inoculation : Microtiter plates containing the serial dilutions of sulbactam with the fixed concentration of this compound are inoculated with the bacterial suspension.

-

Incubation : Plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Reading : The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

Murine Thigh and Lung Infection Models

These models are used to evaluate the in vivo efficacy of antimicrobial agents.

-

Animal Preparation : Specific pathogen-free female mice are used. To induce neutropenia, cyclophosphamide is administered intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

Inoculum Preparation : A. baumannii strains are grown in CAMHB to the mid-logarithmic phase. The bacterial suspension is then diluted in sterile saline to the desired concentration.

-

Infection :

-

Thigh Infection : A 0.1 mL volume of the bacterial suspension (typically 106-107 CFU/mouse) is injected into the posterior thigh muscle.

-

Lung Infection : Mice are anesthetized, and a 0.05 mL volume of the bacterial suspension is administered via intranasal instillation.

-

-

Treatment : Antimicrobial therapy is initiated at a specified time post-infection (e.g., 2 hours). The dosing regimen (dose, frequency, and route of administration) is based on pharmacokinetic and pharmacodynamic targets.

-

Endpoint : At 24 hours post-initiation of therapy, mice are euthanized. The thighs or lungs are aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial burden (CFU/organ).

Visualizations

References

- 1. This compound in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ihma.com [ihma.com]

- 4. Assessing Acinetobacter baumannii Virulence and Persistence in a Murine Model of Lung Infection | Springer Nature Experiments [experiments.springernature.com]

- 5. consensus.app [consensus.app]

- 6. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacokinetics/Pharmacodynamic Relationship of this compound in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections | Sciety [sciety.org]

- 9. 656. Sulbactam-Durlobactam MIC Determination: Comparative Evaluation of the New ETEST® SUD to the CLSI 2021 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacld.com [iacld.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. liofilchem.com [liofilchem.com]

- 16. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. mdpi.com [mdpi.com]

Durlobactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam (formerly ETX2514) is a novel, broad-spectrum, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It was rationally designed to inhibit a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes.[1][3][4][5] A key feature of this compound is its potent activity against class D carbapenem-hydrolyzing β-lactamases (OXA-type enzymes), which are a primary cause of carbapenem resistance in Acinetobacter baumannii.[1][4]

This compound is co-packaged with sulbactam, a β-lactam antibiotic that has intrinsic bactericidal activity against Acinetobacter species by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[6][7][8] However, the clinical utility of sulbactam alone has been diminished by β-lactamase-mediated degradation.[7][9] this compound protects sulbactam from hydrolysis, restoring its activity against multidrug-resistant (MDR) and carbapenem-resistant Acinetobacter baumannii-calcoaceticus (ABC) complex isolates.[1][3][10] The combination, sulbactam-durlobactam (brand name Xacduro®), was approved by the U.S. FDA in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible strains of the ABC complex.[11][12]

This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro activity, and relevant experimental methodologies.

Chemical Structure and Identity

This compound is a synthetic, non-β-lactam, diazabicyclooctane derivative.[1][11] Its structure is characterized by a bicyclic core with a sulfate group, which is crucial for its inhibitory activity.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | [11][12] |

| CAS Number | 1467829-71-5 (free acid) | [2][11][12] |

| PubChem CID | 89851852 | [11][12] |

| Molecular Formula | C₈H₁₁N₃O₆S | [1][11][12] |

| Molecular Weight | 277.26 g/mol | [11][13] |

| LogP (calculated) | -2.53 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 6 | [9] |

Mechanism of Action

This compound is a potent, reversible inhibitor of serine β-lactamases (classes A, C, and D).[1] It does not inhibit class B metallo-β-lactamases.[4][5] The mechanism involves the formation of a stable, covalent carbamoyl-enzyme complex with the active site serine residue of the β-lactamase enzyme.[1][4]

This process occurs in two main steps:

-

Acylation (Carbamoylation): The active site serine nucleophile of the β-lactamase attacks the carbonyl group of this compound's cyclic urea, opening the ring and forming a covalent bond.[4]

-

Reversibility (Recyclization): The covalent bond is reversible. The sulfated amine group on the this compound molecule facilitates recyclization, allowing the intact inhibitor to dissociate from the enzyme.[4] This allows a single this compound molecule to be exchanged between enzyme molecules, a process known as acylation exchange.[1][11]

The rate of dissociation (k_off) is particularly slow for class D enzymes, leading to sustained inhibition.[6][14] By inactivating β-lactamases, this compound protects its partner antibiotic, sulbactam, from degradation, allowing sulbactam to exert its bactericidal effect by binding to and inhibiting bacterial PBPs.[8]

References

- 1. This compound|Beta-lactamase Inhibitor|CAS 1467829-71-5 [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound | C8H11N3O6S | CID 89851852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. GSRS [precision.fda.gov]

- 14. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Preclinical Development of Durlobactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical development of durlobactam (formerly ETX2514), a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor. Developed to be co-administered with sulbactam, this compound addresses the critical unmet medical need for treating infections caused by multidrug-resistant (MDR) Acinetobacter baumannii-calcoaceticus (ABC) complex, including carbapenem-resistant strains.

Chemical Synthesis of this compound

This compound, chemically known as [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate, is synthesized through a multi-step process.[1] A key intermediate in this synthesis is the hydroxyurea 6-hydroxy-3-methyl-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-3-ene-2-carboxylic acid amide.[1]

The synthesis involves an aza-Diels-Alder reaction, followed by several protection and deprotection steps.[1] A recent patent describes an optimized process that utilizes a tributylammonium salt as a stable intermediate to simplify purification and improve yield.[2] This improved method also replaces tetrahydrofuran (THF) with the less toxic ethyl acetate in the crystallization step.[2] The final step involves sulfation of the key intermediate to yield this compound, which is then converted to its sodium salt for pharmaceutical use.[1]

Mechanism of Action

This compound is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[3][4][5] Its primary function is to protect sulbactam from degradation by these enzymes, thereby restoring sulbactam's intrinsic bactericidal activity against A. baumannii.[6][7][8] Sulbactam itself inhibits penicillin-binding proteins (PBPs) 1 and 3 in A. baumannii, which are essential for bacterial cell wall synthesis.[6][7]

The inhibitory mechanism of this compound is a reversible carbamoylation of the active site serine of the β-lactamase enzyme.[3][9] The sulfated amine group of this compound facilitates recyclization, allowing the intact inhibitor to dissociate from one enzyme molecule and bind to another, a process known as acylation exchange.[2][3] A key feature that distinguishes this compound from other DBO inhibitors like avibactam is its potent activity against class D carbapenemases of the OXA family, which are prevalent in A. baumannii.[3][8][9] this compound does not inhibit class B metallo-β-lactamases.[3][9]

Preclinical Development

In Vitro Activity

The combination of sulbactam-durlobactam has demonstrated potent in vitro activity against a large collection of recent global clinical isolates of the ABC complex. The addition of this compound significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.

| Organism/Resistance Profile | Number of Isolates | Sulbactam MIC90 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) | Reference |

| Global A. baumannii | 4,038 | 64 | 2 | [10] |

| Carbapenem-nonsusceptible A. baumannii | - | >64 | 4 | [8] |

| Colistin-resistant A. baumannii | - | >64 | 4 | [8] |

| Extensively drug-resistant (XDR) A. baumannii | - | >64 | 4 | [8] |

Table 1: Summary of in vitro activity of sulbactam-durlobactam against A. baumannii-calcoaceticus complex.

In Vivo Efficacy

The in vivo efficacy of sulbactam-durlobactam has been demonstrated in various murine infection models, including thigh and lung infection models, against MDR A. baumannii clinical isolates.

| Model | Key Findings | Reference |

| Murine Thigh Infection Model | Showed a dose-dependent reduction in A. baumannii counts.[11] A 1-log10 CFU/g reduction was achieved when sulbactam %T>MIC exceeded 50% and this compound AUC/MIC was ~10.[12][13] | [11][12][13] |

| Murine Lung Infection Model | Demonstrated a dose-dependent reduction in A. baumannii counts.[11] Bactericidal activity (>1-log kill) was achieved when sulbactam concentrations exceeded the combination MIC.[11] A 1-log10 CFU/g reduction was achieved with similar PK/PD targets as the thigh model.[13] | [11][13] |

Table 2: Summary of in vivo efficacy studies of sulbactam-durlobactam.

Pharmacokinetics and Pharmacodynamics

Preclinical and Phase 1 studies in healthy subjects have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

| Parameter | Value (Human Data) | Reference |

| Half-life (t1/2) | ~1.8 - 2.52 hours | [11][14][15] |

| Volume of Distribution (Vdss) | 30.3 - 31.6 L | [11][14] |

| Clearance | 9.96 - 10.3 L/h | [11][14] |

| Protein Binding | 10% | [14] |

| Primary Route of Elimination | Renal Excretion (~78% unchanged) | [11][14][15] |

| Epithelial Lining Fluid (ELF) to Plasma Ratio (AUC0–6) | 0.37 | [11] |

Table 3: Summary of human pharmacokinetic parameters for this compound.

The key pharmacodynamic indices associated with the efficacy of the combination have been identified as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) for sulbactam, and the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) for this compound.[10][12][13] In vivo studies suggest that a sulbactam %fT>MIC greater than 50% and a this compound fAUC/MIC of approximately 10 are required for a 1-log10 reduction in bacterial burden.[12][13]

Safety Pharmacology and Toxicology

Preclinical safety studies demonstrated that the sulbactam-durlobactam combination was well-tolerated before advancing to clinical trials.[3] Phase 1 studies in healthy human subjects confirmed that this compound, administered alone or in combination with sulbactam, was generally safe and well-tolerated.[5][16] The safety profile is consistent with the pharmacologic class of β-lactam/β-lactamase inhibitors.[17][18] No significant drug-drug interactions were identified between this compound and sulbactam.[4][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Methodology:

-

Preparation of Media: MIC testing is performed using cation-adjusted Mueller-Hinton broth (CAMHB) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 108 CFU/mL. The suspension is then diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

-

Drug Dilution: Serial two-fold dilutions of sulbactam are prepared in CAMHB. For combination testing, this compound is added to the media at a fixed concentration (typically 4 µg/mL).

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Thigh and Lung Infection Models

Methodology:

-

Animal Model: Female Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.

-

Infection:

-

Thigh Model: Mice are inoculated via intramuscular injection into the posterior thigh with a bacterial suspension of a specific A. baumannii strain (e.g., 106-107 CFU/mouse).

-

Lung Model: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension to establish a pulmonary infection.

-

-

Treatment: Treatment with sulbactam and this compound (often at a 4:1 or similar dose ratio) is initiated 2 hours post-infection.[19] The drugs are typically administered subcutaneously or intravenously at various dosing regimens (e.g., every 3 or 6 hours) for 24 hours.[19]

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thighs or lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).

-

Data Analysis: The change in bacterial burden (log10 CFU/g) over the 24-hour period is calculated relative to the bacterial count at the start of therapy. Pharmacokinetic/pharmacodynamic relationships are analyzed by correlating drug exposure parameters (e.g., %fT>MIC, fAUC/MIC) with the observed antibacterial effect.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound|Beta-lactamase Inhibitor|CAS 1467829-71-5 [benchchem.com]

- 3. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Safety, Pharmacokinetics, and Drug-Drug Interaction Potential of Intravenous this compound, a β-Lactamase Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of sulbactam‐this compound approval and implications in advancing therapeutics for hospital‐acquired and ventilator‐associated pneumonia by acinetobacter baumannii‐calcoaceticus complex: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. reference.medscape.com [reference.medscape.com]

- 15. This compound | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. fda.gov [fda.gov]

- 19. academic.oup.com [academic.oup.com]

In Vitro Activity of Sulbactam-Durlobactam Against Acinetobacter baumannii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of sulbactam-durlobactam against Acinetobacter baumannii, a critical pathogen of concern due to its high levels of antimicrobial resistance. This document synthesizes data from key studies, outlines experimental methodologies, and visualizes the underlying mechanism of action and testing workflows.

Core Efficacy Data: Potent In Vitro Activity

Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination designed to address infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.[1][2] The combination leverages the intrinsic antibacterial activity of sulbactam against Acinetobacter spp. with the protective effects of durlobactam, a broad-spectrum diazabicyclooctane β-lactamase inhibitor.[3][4] this compound effectively neutralizes Ambler class A, C, and D serine β-lactamases, which are a primary mechanism of resistance to sulbactam in A. baumannii.[5][6]

Global Surveillance Studies

Comprehensive global surveillance studies have demonstrated the potent and consistent in vitro activity of sulbactam-durlobactam against large collections of clinical A. baumannii isolates. The addition of this compound significantly enhances the activity of sulbactam, markedly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.

A major global study from 2016 to 2021, encompassing 5,032 ABC isolates, reported an MIC90 of 2 µg/mL for sulbactam-durlobactam, a 32-fold decrease from the 64 µg/mL MIC90 of sulbactam alone.[1] In this study, 98.3% of all isolates were susceptible to sulbactam-durlobactam at a preliminary breakpoint of ≤4 µg/mL.[1] This potent activity was maintained across different geographical regions, specimen sources, and resistance phenotypes.[1]

| Study (Year of Collection) | Isolate Collection | N | Sulbactam-Durlobactam MIC50 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) | Sulbactam Alone MIC50 (µg/mL) | Sulbactam Alone MIC90 (µg/mL) | % Susceptible (≤4 µg/mL) |

| Global Surveillance (2016-2021)[1] | All ABC Isolates | 5,032 | 1 | 2 | 8 | 64 | 98.3% |

| Global Surveillance (2016-2017)[2][7] | All ABC Isolates | 1,722 | 1 | 2 | 8 | 64 | 97.7% |

| China (2016-2018)[3][8] | A. baumannii | 982 | - | 2 | - | 64 | - |

Activity Against Resistant Phenotypes

A critical advantage of sulbactam-durlobactam is its robust activity against highly resistant A. baumannii isolates, including those resistant to carbapenems and colistin. In a study of 141 carbapenem-resistant A. baumannii (CRAb) isolates from Italy, the MIC90 for sulbactam-durlobactam was 4 µg/mL.[9] Notably, over half of these isolates were also resistant to colistin.[9] Similarly, a global collection of 246 CRAb isolates showed an MIC90 of 4 mg/L for sulbactam-durlobactam.[10]

The ATTACK Phase 3 clinical trial further confirmed this potent activity, with only 4.6% of baseline ABC isolates from enrolled patients being non-susceptible to sulbactam-durlobactam (MIC > 4 µg/mL).[11] this compound restored the activity of sulbactam against 95.2% of sulbactam-non-susceptible isolates in this trial.[11]

| Study | Isolate Phenotype | N | Sulbactam-Durlobactam MIC50 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) |

| Italian Multicenter[9][12] | Carbapenem-Resistant A. baumannii (CRAb) | 141 | 0.5 | 4 |

| Global CRAb Collection[10] | Carbapenem-Resistant A. baumannii (CRAb) | 246 | 2 | 4 |

| U.S. Hospital Isolates[13] | Colistin-Resistant and/or Cefiderocol-Non-Susceptible CRAb | 87 | 2 | 8 |

| ATTACK Trial Isolates[11] | Carbapenem-Resistant ABC | 175 | - | - |

Mechanism of Action

The efficacy of sulbactam-durlobactam relies on a dual-action mechanism. Sulbactam possesses intrinsic bactericidal activity against Acinetobacter species by binding to and inhibiting essential penicillin-binding proteins (PBPs), particularly PBP1 and PBP3, which are crucial for bacterial cell wall synthesis.[4][5] However, the effectiveness of sulbactam alone is often compromised by β-lactamase enzymes produced by the bacteria.

This is where this compound plays a critical role. As a novel diazabicyclooctane β-lactamase inhibitor, this compound has a broad inhibition spectrum covering Ambler class A, C, and D serine β-lactamases, including the OXA-type carbapenemases prevalent in A. baumannii.[6] By inactivating these enzymes, this compound protects sulbactam from degradation, allowing it to reach its PBP targets and exert its bactericidal effect.[5]

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using the broth microdilution (BMD) method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The standard protocol for determining the MIC of sulbactam-durlobactam is as follows:

-

Preparation of Inoculum: A. baumannii isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final target inoculum concentration in the test wells.

-

Drug Concentration Setup: Susceptibility testing for sulbactam-durlobactam is performed with serial twofold dilutions of sulbactam in the presence of a fixed concentration of 4 µg/mL of this compound.[1][13] This fixed concentration has been shown to provide the greatest discrimination between susceptible and resistant strains.

-

Incubation: Microtiter plates containing the bacterial inoculum and the drug dilutions are incubated at 35°C ± 2°C for 16-24 hours under ambient air conditions.[2]

-

MIC Reading: The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.

-

Quality Control: The quality control (QC) strain Acinetobacter baumannii NCTC 13304 is used to ensure the accuracy and reproducibility of the testing method. The acceptable QC range for the broth microdilution MIC of sulbactam-durlobactam is 0.5/4 to 2/4 µg/mL.

Interpretive Criteria

The CLSI has established clinical breakpoints for sulbactam-durlobactam against the A. baumannii-calcoaceticus complex. These breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant.

-

Susceptible (S): MIC ≤ 4/4 µg/mL

-

Intermediate (I): MIC = 8/4 µg/mL

-

Resistant (R): MIC ≥ 16/4 µg/mL

Conclusion

The in vitro data for sulbactam-durlobactam consistently demonstrate its potent activity against a global and diverse population of Acinetobacter baumannii, including strains with challenging resistance profiles such as CRAb. The combination of sulbactam's intrinsic activity and this compound's robust β-lactamase inhibition provides a promising therapeutic option for infections caused by this difficult-to-treat pathogen. Standardized testing methodologies, as outlined by CLSI, are crucial for the accurate clinical assessment of sulbactam-durlobactam's efficacy.

References

- 1. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]

- 4. A microbiological and structural analysis of the interplay between sulbactam/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative in vitro activity of sulbactam with avibactam or this compound against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preliminary Assessment of Arnica montana L. Extract: Antimicrobial Activity Against Acinetobacter baumannii and Biofilm-Related Gene Expression Profiling [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 11. ovid.com [ovid.com]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

Durlobactam's Spectrum of Activity Against Serine β-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor with a broad spectrum of activity against serine β-lactamases.[1][2] It is specifically designed to restore the antibacterial efficacy of sulbactam, a β-lactam antibiotic with intrinsic activity against Acinetobacter baumannii, a pathogen notorious for its high levels of multidrug resistance.[3][4] The combination of sulbactam and this compound has been developed to address serious infections caused by carbapenem-resistant A. baumannii (CRAB).[[“]][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its spectrum of activity against Ambler class A, C, and D serine β-lactamases, quantitative data on its inhibitory potential, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound employs a mechanism of reversible covalent inhibition.[7] It forms a stable, covalent acyl-enzyme intermediate with the active site serine of the β-lactamase enzyme.[8] This carbamoylation of the active site effectively inactivates the enzyme, preventing the hydrolysis of the partner β-lactam, sulbactam.[7] A key feature of this compound's interaction is its slow deacylation rate, which contributes to its potent and sustained inhibitory activity.[9] Unlike some other DBO inhibitors, this compound's structure has been optimized for potent inhibition of class D β-lactamases, which are a common cause of carbapenem resistance in A. baumannii.[1][2]

Caption: Mechanism of reversible covalent inhibition of serine β-lactamases by this compound.

Spectrum of Activity

This compound exhibits potent inhibitory activity against a wide range of serine β-lactamases, encompassing Ambler classes A, C, and D.[3] This broad spectrum is a key differentiator from many other commercially available β-lactamase inhibitors, which often lack significant activity against class D enzymes.[2][6] this compound does not inhibit class B metallo-β-lactamases.[7]

Caption: this compound's spectrum of activity against Ambler classes A, C, and D serine β-lactamases.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through the determination of minimum inhibitory concentrations (MICs) in combination with sulbactam, and through enzymatic assays to determine kinetic parameters such as the second-order rate constant of inactivation (k_inact/K_i) and the dissociation constant (k_off).

Sulbactam-Durlobactam In Vitro Activity

The addition of a fixed concentration of this compound (typically 4 µg/mL) significantly lowers the MIC of sulbactam against a wide range of clinical isolates, including multidrug-resistant and extensively drug-resistant strains of A. baumannii.[10]

| Organism/Resistance Profile | Sulbactam MIC90 (µg/mL) | Sulbactam-Durlobactam (4 µg/mL) MIC90 (µg/mL) | Reference |

| Acinetobacter baumannii-calcoaceticus complex (Global isolates, 2016-2021) | 64 | 2 | [4] |

| Carbapenem-non-susceptible A. baumannii | >64 | 4 | [10] |

| Colistin-resistant A. baumannii | >64 | 4 | [10] |

| Multidrug-resistant (MDR) A. baumannii | >64 | 4 | [10] |

| Extensively drug-resistant (XDR) A. baumannii | >64 | 4 | [10] |

Enzymatic Inhibition Kinetics

This compound demonstrates potent inhibition of purified serine β-lactamases from classes A, C, and D, as evidenced by high k_inact/K_i values and slow k_off rates.[2][9]

| β-Lactamase (Ambler Class) | k_inact/K_i (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

| TEM-1 (A) | 1.4 x 10⁷ | 1.4 x 10⁻³ | [9] |

| KPC-2 (A) | 9.3 x 10⁵ | 1.0 x 10⁻³ | [9] |

| ADC-7 (C) | 1.0 x 10⁶ | 8.0 x 10⁻⁴ | [2] |

| OXA-24 (D) | 9.0 x 10³ | 1.7 x 10⁻⁵ | [9] |

| OXA-58 (D) | 2.5 x 10⁵ | Not Reported | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of sulbactam-durlobactam is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Sulbactam and this compound analytical grade powders

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare stock solutions of sulbactam and this compound in a suitable solvent (e.g., water or DMSO).

-

In 96-well microtiter plates, perform serial twofold dilutions of sulbactam in CAMHB.

-

Add this compound to each well containing the sulbactam dilutions to achieve a final fixed concentration of 4 µg/mL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the microtiter plates with the bacterial suspension.

-

Include appropriate quality control strains (e.g., A. baumannii NCTC 13304) and growth/sterility controls.[11]

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of sulbactam, in the presence of 4 µg/mL of this compound, that completely inhibits visible bacterial growth.

Caption: Experimental workflow for determining the MIC of sulbactam-durlobactam.

Enzyme Inhibition Assays (k_inact/K_i and k_off Determination)

The kinetic parameters of this compound's interaction with serine β-lactamases are determined using purified enzymes and a chromogenic substrate, such as nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

This compound analytical grade powder

-

Nitrocefin (chromogenic substrate)

-

Spectrophotometer (capable of reading in the visible range, e.g., 486 nm for nitrocefin)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl)

-

96-well UV-transparent microtiter plates

Procedure for k_inact/K_i Determination:

-

Prepare a stock solution of the purified β-lactamase in the reaction buffer.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, mix the enzyme with various concentrations of this compound and incubate for different time intervals.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

-

The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the progress curves to an appropriate equation for time-dependent inhibition.

-

The k_inact and K_i values are then determined by plotting k_obs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.

Procedure for k_off Determination:

-

Incubate a high concentration of the β-lactamase with a saturating concentration of this compound to form the acyl-enzyme complex.

-

Rapidly dilute the complex into a solution containing a reporter substrate (e.g., nitrocefin) to prevent re-binding of the dissociated inhibitor.

-

Monitor the return of enzymatic activity over time by measuring the rate of substrate hydrolysis.

-

The rate of recovery of enzyme activity corresponds to the dissociation rate constant (k_off).

Conclusion

This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its mechanism of reversible covalent inhibition and its optimized activity against class D enzymes make it a critical partner for sulbactam in combating multidrug-resistant Acinetobacter baumannii. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and characterize the activity of this important new therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Multidrug-Resistant Acinetobacter spp.: Sulbactam and the Diazabicyclooctenone β-Lactamase Inhibitor ETX2514 as a Novel Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ETX2514 is a broad-spectrum β-lactamase inhibitor for the treatment of drug-resistant Gram-negative bacteria including Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 11. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetic and pharmacodynamic properties of durlobactam

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Durlobactam

Introduction

This compound (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor. It is co-administered with sulbactam, a β-lactam antibiotic, to combat serious infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex. The combination, sulbactam-durlobactam, was specifically developed to address the urgent threat of carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen for which therapeutic options are severely limited.[1][2] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, summarizing key data, experimental methodologies, and the synergistic relationship with sulbactam that underpins its clinical utility.

Pharmacodynamics

Mechanism of Action

The efficacy of sulbactam-durlobactam relies on a synergistic interaction between its two components.

-

Sulbactam: While classically known as a β-lactamase inhibitor, sulbactam also possesses intrinsic bactericidal activity against Acinetobacter spp.[3] This is due to its ability to bind to essential penicillin-binding proteins (PBPs), primarily PBP1 and PBP3, which are critical enzymes in bacterial cell wall synthesis.[4][5] However, the clinical utility of sulbactam alone has been compromised by the widespread production of β-lactamase enzymes by contemporary A. baumannii isolates, which rapidly degrade the drug.[1][6]

-

This compound: this compound's primary function is to restore sulbactam's antibacterial activity. It has minimal intrinsic activity against A. baumannii on its own.[4][7] Its power lies in its potent, broad-spectrum inhibition of Ambler class A, C, and D serine β-lactamases.[6][8] A key feature that distinguishes this compound from other DBO inhibitors is its robust activity against the class D OXA carbapenemases that are the predominant mechanism of carbapenem resistance in A. baumannii.[1][6][9]

By binding to and inhibiting these β-lactamases, this compound protects sulbactam from enzymatic degradation. This allows sulbactam to reach its PBP targets, disrupt peptidoglycan synthesis, and cause bacterial cell death.[2] The mechanism of inhibition is reversible; this compound carbamoylates the active site serine of the enzyme, and the intact inhibitor can later dissociate, allowing it to move between enzyme molecules.[1][6] It is important to note that this compound does not inhibit Ambler class B metallo-β-lactamases (MBLs).[4][6]

In Vitro Activity

The combination of sulbactam with this compound potently restores activity against a vast collection of global ABC isolates, including highly resistant phenotypes. The addition of this compound at a fixed concentration of 4 mg/L results in a significant reduction in sulbactam Minimum Inhibitory Concentrations (MICs).

| Organism / Resistance Profile | Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| All ABC Isolates | Sulbactam Alone | 8 | 64 | [10][11] |

| (Global, 2016-2021, n=5,032) | Sulbactam-Durlobactam | 1 | 2 | [11] |

| All A. baumannii Isolates | Sulbactam Alone | 8 | 64 | [10] |

| (Global, 2016-2017, n=1,722) | Sulbactam-Durlobactam | 1 | 2 | [10] |

| Carbapenem-Resistant A. baumannii | Sulbactam-Durlobactam | - | 2 | [7] |

| (China, n=831) | ||||

| MDR/XDR A. baumannii | Sulbactam-Durlobactam | 1 | 2 | [11] |

| (Global, 2016-2021) |

Data presented for sulbactam-durlobactam is with this compound at a fixed concentration of 4 mg/L.

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is primarily eliminated by the kidneys. Its pharmacokinetic profile is similar to that of sulbactam, allowing for a fixed-dose combination.[10][12]

Pharmacokinetic Parameters in Adults

The following table summarizes the key steady-state pharmacokinetic parameters for this compound and sulbactam following intravenous administration.

| Parameter | This compound | Sulbactam | Population / Condition | Reference(s) |

| Dose | 1g q6h (3h infusion) | 1g q6h (3h infusion) | Hospitalized Patients (cUTI) | [12] |

| T½ (h) | 2.2 | 1.6 | Hospitalized Patients (cUTI) | [12] |

| CLss (L/h) | 10.3 | 13.4 | Hospitalized Patients (cUTI) | [12] |

| Vss (L) | 31.6 | 36.0 | Hospitalized Patients (cUTI) | [12] |

| T½ (h) | 2.3 | 2.1 | Healthy Subjects (CrCl ≥90) | [13] |

| Cmax (µg/mL) | 38.7 | 45.4 | Healthy Subjects (CrCl ≥90) | [13] |

| AUC₀₋ᵢₙ𝒻 (µg·h/mL) | 135 | 114 | Healthy Subjects (CrCl ≥90) | [13] |

| CL (L/h) | 7.4 | 8.8 | Healthy Subjects (CrCl ≥90) | [13] |

| T½ (h) | 7.1 | 7.9 | Severe Renal Impairment (CrCl <30) | [13] |

| Cmax (µg/mL) | 28.6 | 37.6 | Severe Renal Impairment (CrCl <30) | [13] |

| AUC₀₋ᵢₙ𝒻 (µg·h/mL) | 312 | 349 | Severe Renal Impairment (CrCl <30) | [13] |

| Protein Binding (%) | ~10 | ~38 | - | [14] |

| ELF Penetration (%) | ~41 | ~86 | - | [14] |

| CSF/Serum AUC Ratio | 0.27 - 0.30 | 0.47 - 0.64 | Patients with Ventriculitis | [15] |

Abbreviations: T½, half-life; CLss, steady-state clearance; Vss, steady-state volume of distribution; Cmax, maximum concentration; AUC, area under the curve; CrCl, creatinine clearance (mL/min); ELF, epithelial lining fluid; CSF, cerebrospinal fluid.

Metabolism and Excretion

The predominant clearance mechanism for this compound is renal excretion.[10][16] In individuals with normal to moderately impaired renal function, approximately 70% of the administered dose is recovered unchanged in the urine.[13][16] As renal function declines, systemic exposure (Cmax and AUC) to both this compound and sulbactam increases in a linear fashion, necessitating dose adjustments for patients with severe renal impairment.[13][17][18] Both compounds are effectively removed from plasma by hemodialysis.[17][19]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of sulbactam-durlobactam is dependent on achieving specific exposure targets for each component, which have been defined through extensive non-clinical modeling.

-

PK/PD Index: The primary PK/PD driver of efficacy for sulbactam is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[20][21] For this compound, the key index is the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[20][21]

-

PK/PD Targets: In neutropenic murine infection models, bactericidal activity (≥1-log₁₀ CFU reduction) was achieved when sulbactam exposures reached a target of approximately 50% fT > MIC and this compound exposures reached a target f*AUC/MIC ratio of ~10 .[1][22] These targets were used to support dose selection for the pivotal Phase 3 clinical trial.[22]

Key Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of sulbactam-durlobactam is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.

-

Dilution: Serial two-fold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.

-

Fixed Concentration: this compound is added to each well at a fixed concentration, typically 4 mg/L.[10][11]

-

Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of sulbactam (in the presence of fixed this compound) that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

The neutropenic murine thigh and lung infection models are standard preclinical assays used to establish PK/PD targets and predict clinical efficacy.[3][10]

Clinical Efficacy and Safety Summary

The pivotal Phase 3 ATTACK trial evaluated the efficacy and safety of sulbactam-durlobactam versus colistin (both in combination with imipenem/cilastatin) for the treatment of serious infections caused by ABC, including hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia.[23][24]

-

Efficacy: Sulbactam-durlobactam demonstrated non-inferiority to colistin for the primary endpoint of 28-day all-cause mortality in patients with carbapenem-resistant ABC infections (19.0% vs. 32.3%).[24][25] Furthermore, clinical cure rates significantly favored the sulbactam-durlobactam arm.[25]

-

Safety: The combination was well-tolerated and exhibited a favorable safety profile. Notably, there was a statistically significant lower incidence of nephrotoxicity with sulbactam-durlobactam compared to colistin (13% vs. 38%).[24][26]

Conclusion

This compound is a potent β-lactamase inhibitor with a pharmacokinetic profile that is well-matched to its partner antibiotic, sulbactam. Its pharmacodynamic excellence lies in its ability to neutralize the key resistance mechanisms (Class A, C, and D β-lactamases) in Acinetobacter baumannii, thereby restoring the intrinsic bactericidal activity of sulbactam. The well-defined PK/PD targets, established through robust preclinical models and validated in a successful Phase 3 clinical trial, provide a strong foundation for its use. The sulbactam-durlobactam combination represents a critical advancement and a much-needed therapeutic option for patients with serious infections caused by multidrug-resistant Acinetobacter baumannii.

References

- 1. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii- calcoaceticus Complex Collected from 2016 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Tolerability of Intravenous Sulbactam-Durlobactam with Imipenem-Cilastatin in Hospitalized Adults with Complicated Urinary Tract Infections, Including Acute Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics, Safety, and Tolerability of Intravenous this compound and Sulbactam in Subjects with Renal Impairment and Healthy Matched Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. I n vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 24. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. contagionlive.com [contagionlive.com]

- 26. biospace.com [biospace.com]

Durlobactam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and D serine β-lactamases.[1] Unlike many other β-lactamase inhibitors, this compound also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), particularly PBP2.[2] This dual mechanism of action makes it a promising agent in the fight against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of this compound's binding affinity to various PBPs, detailed experimental protocols for assessing these interactions, and a summary of the downstream cellular consequences of PBP inhibition.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to PBPs has been quantified in several key bacterial species. The following tables summarize the available data, providing a comparative overview for researchers.

Table 1: Binding Affinity of this compound to Acinetobacter baumannii Penicillin-Binding Proteins

| PBP Target | Binding Affinity Parameter | Value | Reference(s) |

| PBP2 | kinact/Ki (M-1s-1) | 1,800 ± 600 | [1][2] |

Table 2: Binding Affinity of this compound to Mycobacterium abscessus Penicillin-Binding Proteins (PBPs) and L,D-Transpeptidases (LDTs)

| PBP/LDT Target | Binding Affinity Parameter | Value (mg/L) | Reference(s) |

| PBP B | Ki,app | < Clinically achievable unbound concentrations | [2] |

| PBP-lipo | Ki,app | < Clinically achievable unbound concentrations | [2] |

| LDT2 | Ki,app | < Clinically achievable unbound concentrations | [2] |

This compound also exhibits inhibitory activity against PBP2 in members of the Enterobacterales order, such as Escherichia coli and Klebsiella pneumoniae, which contributes to its intrinsic antibacterial activity against these organisms.[1][3] While specific binding constants for E. coli and K. pneumoniae PBPs are not extensively published, studies have shown that this compound demonstrates potent in vitro activity against NDM-producing E. coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.[4][5] This activity is attributed to its inhibition of PBP2.[6]

Experimental Protocols for Determining PBP Binding Affinity

The determination of this compound's binding affinity to PBPs involves a series of well-established biochemical and biophysical techniques. The following sections provide detailed methodologies for key experiments.

Purification of Penicillin-Binding Proteins

Accurate assessment of binding affinity requires purified PBP enzymes.

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli, A. baumannii) to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in the same buffer and lyse the cells using methods such as sonication or French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the cell membranes by ultracentrifugation of the supernatant. Wash the membrane pellet and resuspend it in a buffer for storage or further purification.[7]

-

-

Solubilization and Chromatography:

-

Solubilize the membrane-bound PBPs using a non-ionic detergent like Triton X-100.

-

Purify the solubilized PBPs using a series of column chromatography steps. This may include affinity chromatography (e.g., using a β-lactam-linked resin), ion-exchange chromatography, and size-exclusion chromatography.

-

Monitor the purification process by SDS-PAGE and a PBP activity assay (e.g., using a radiolabeled or fluorescent penicillin).

-

Bocillin™ FL Competition Assay

This is a common and effective method for determining the 50% inhibitory concentration (IC50) of a compound for a specific PBP. It relies on the competition between the test compound (this compound) and a fluorescently labeled penicillin derivative (Bocillin™ FL) for binding to the PBP's active site.

Methodology:

-

Reaction Setup:

-

In a microplate, combine the purified PBP or bacterial membrane preparation with varying concentrations of this compound.

-

Include a control with no inhibitor.

-

Add a fixed, sub-saturating concentration of Bocillin™ FL to each well.[8]

-

Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the binding to reach equilibrium.[8]

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

Quantify the intensity of the fluorescent bands corresponding to the PBPs.

-

Plot the percentage of Bocillin™ FL binding inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that reduces the Bocillin™ FL binding by 50%, by fitting the data to a dose-response curve.[9]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[10]

Methodology:

-

Sample Preparation:

-

Prepare solutions of the purified PBP and this compound in the same, precisely matched buffer to minimize heats of dilution.[11] A common buffer is phosphate-buffered saline (PBS) or HEPES.

-

Thoroughly degas both solutions to prevent air bubbles during the experiment.

-

Determine the accurate concentrations of both the PBP and this compound.

-

-

ITC Experiment:

-

Load the purified PBP into the sample cell of the ITC instrument and this compound into the injection syringe.[11]

-

Set the experimental temperature and allow the system to equilibrate.

-